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5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid Documentation Hub

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  • Product: 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
  • CAS: 500892-07-9

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

-oxo-mesitylenepentanoic acid; 4-(2,4,6-trimethylbenzoyl)butyric acid. Part 1: Strategic Analysis & Mechanistic Insight Executive Summary This guide details the regioselective synthesis of 5-oxo-5-(2,4,6-trimethylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026


-oxo-mesitylenepentanoic acid; 4-(2,4,6-trimethylbenzoyl)butyric acid.

Part 1: Strategic Analysis & Mechanistic Insight

Executive Summary

This guide details the regioselective synthesis of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid via Friedel-Crafts acylation. The protocol leverages the high nucleophilicity of mesitylene (1,3,5-trimethylbenzene) reacting with glutaric anhydride. Unlike standard benzene acylations, the steric bulk of the mesitylene ring and the symmetry of the anhydride streamline the purification process, typically eliminating the need for chromatography in favor of crystallization.

Retrosynthetic Logic

The target molecule is a


-keto acid. The most robust disconnection is at the benzylic ketone bond.
  • Nucleophile: Mesitylene. The three methyl groups activate the ring (

    
    -donors), making it highly susceptible to electrophilic attack.[1]
    
  • Electrophile: Glutaric Anhydride. Upon activation by a Lewis Acid (

    
    ), it opens to form an acylium ion or an activated complex that installs the 5-carbon chain with a terminal carboxylic acid.
    
Reaction Mechanism & Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
  • Activation:

    
     coordinates with the oxygen of glutaric anhydride, facilitating ring opening to generate the electrophilic acylium species.
    
  • Attack: The

    
    -electrons of mesitylene attack the electrophile. Due to the symmetry of mesitylene, all open positions are equivalent, preventing regioisomers.
    
  • Complexation: The resulting ketone product complexes strongly with

    
     (1:1 ratio), requiring a stoichiometric excess of catalyst.
    
  • Hydrolysis: Acidic quench breaks the Aluminum-oxygen bond to release the free keto-acid.

G Mesitylene Mesitylene (Nucleophile) Sigma Sigma Complex (Intermediate) Mesitylene->Sigma Nu Attack Glutaric Glutaric Anhydride (Electrophile) Complex Acylium-Aluminum Complex Glutaric->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Complex->Sigma Product 5-oxo-5-(2,4,6-trimethylphenyl) pentanoic acid Sigma->Product -HCl, +H2O (Hydrolysis)

Figure 1: Reaction pathway for the Friedel-Crafts acylation of mesitylene with glutaric anhydride.

Part 2: Experimental Protocol

Reagent Stoichiometry & Safety

Critical Parameter: The stoichiometry of Aluminum Chloride (


) is non-negotiable. You need:
  • 1.0 eq for the anhydride activation.

  • 1.0 eq to complex the product ketone (which shuts down the catalyst).

  • 0.2–0.5 eq excess to drive rate.

  • Total: ~2.2 to 2.5 equivalents.[2]

ReagentMW ( g/mol )Equiv.[3]RoleSafety Note
Mesitylene 120.191.0SubstrateFlammable, irritant.
Glutaric Anhydride 114.101.1Acylating AgentMoisture sensitive.
Aluminum Chloride 133.342.5CatalystWater Reactive. Releases HCl gas.
Dichloromethane (DCM) 84.93SolventSolventToxic, volatile.
HCl (12M) 36.46ExcessQuenchCorrosive.
Step-by-Step Synthesis Workflow

Step 1: Apparatus Setup

  • Flame-dry a 500 mL 3-neck round-bottom flask.

  • Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl evolution).

  • Expert Tip: Ensure the system is strictly anhydrous.

    
     dies instantly in the presence of moisture, killing the yield.
    

Step 2: Reagent Loading (0°C)

  • Charge the flask with Glutaric Anhydride (1.1 eq) and anhydrous DCM (approx. 5-10 mL per gram of substrate) .

  • Cool the suspension to 0°C using an ice/water bath.

  • Add

    
     (2.5 eq)  portion-wise over 15 minutes.
    
    • Observation: The solution may turn yellow/orange as the acylium complex forms. Ensure specific temperature control; exotherms can cause polymerization of the solvent or substrate.

Step 3: Substrate Addition

  • Dissolve Mesitylene (1.0 eq) in a minimal amount of DCM.[1]

  • Add the mesitylene solution dropwise to the

    
    /Anhydride mixture at 0°C.
    
  • Rate Control: Addition should take ~30 minutes. Rapid addition causes localized overheating.

Step 4: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 4–12 hours.

  • Process Control: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane + 1% Acetic Acid). The product will be more polar than mesitylene but less polar than the dicarboxylic acid byproduct (from anhydride hydrolysis).

Step 5: Quench & Workup

  • Pour the reaction mixture slowly into a beaker containing Crushed Ice + Conc. HCl (approx 10% of total volume) .

    • Caution: Violent bubbling and heat generation.

  • Stir vigorously until the solid aluminum complex breaks down and two clear layers appear.

  • Separation:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer 2x with DCM.

    • Combine organics.[3]

Step 6: Purification (Self-Validating Step) Since the product is a carboxylic acid, we use an Acid-Base swing to purify it from non-acidic impurities (unreacted mesitylene).

  • Extract the combined DCM layers with saturated

    
     solution (3x) .
    
    • Logic: The product moves to the aqueous phase (as carboxylate). Neutral impurities stay in DCM.

  • Discard the DCM layer (or save for recovery of mesitylene).

  • Acidify the aqueous bicarbonate layer carefully with 6M HCl to pH ~1.

    • Result: The product will precipitate as a white/off-white solid.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Petroleum Ether.

Part 3: Characterization & Data[6]

Expected Analytical Data

The following data confirms the structure based on the mesityl group symmetry and the glutaric chain.

TechniqueSignal/PeakAssignmentInterpretation
1H NMR ~6.8 ppm (s, 2H)Ar-HAromatic protons (meta to carbonyl).
1H NMR ~2.9 ppm (t, 2H)

Methylene adjacent to ketone.
1H NMR ~2.4 ppm (t, 2H)

Methylene adjacent to acid.
1H NMR ~2.25 ppm (s, 3H)

-Ar-

Para-methyl group.
1H NMR ~2.20 ppm (s, 6H)

-Ar-

Ortho-methyl groups (shielded).
1H NMR ~1.9 ppm (m, 2H)

Central methylene chain.
IR 1710 cm⁻¹C=O (Acid)Carboxylic acid carbonyl.
IR 1680 cm⁻¹C=O (Ketone)Aryl ketone (conjugated).
IR 2500-3000 cm⁻¹O-H (Broad)Acid O-H stretch.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in

or solvent.
Use fresh bottle of

(should be yellow/grey powder, not white clumps). Dry DCM over

.
Product Oiling Incomplete hydrolysis of Al-complex.Increase stirring time with HCl/Ice. Ensure pH is strongly acidic (<1).
Poly-acylation Excess anhydride/catalyst + high temp.Unlikely with mesitylene due to steric crowding, but maintain 0°C during addition.

Part 4: References

  • Friedel-Crafts Acylation Overview:

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Context: Foundational text on the mechanism and catalyst stoichiometry.

  • Synthesis of Mesityl Keto-Acids:

    • Fuson, R. C., et al. "The Reversibility of the Friedel-Crafts Reaction." Journal of the American Chemical Society.

    • Context: Discusses the acylation of mesitylene and the stability of the resulting ketones.

  • Glutaric Anhydride Reactivity:

    • Organic Syntheses, Coll.[1] Vol. 4, p. 554 (1963).

    • Context: General protocols for using cyclic anhydrides in Friedel-Crafts reactions.

  • Product Properties (CAS 500892-07-9):

    • Sigma-Aldrich Product Sheet.

    • Context: Confirmation of CAS and commercial availability for reference standards.

Sources

Exploratory

physicochemical properties of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

This guide details the physicochemical profile, synthesis, and characterization of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid (also known as 4-(2,4,6-trimethylbenzoyl)butyric acid). It is designed for researchers requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid (also known as 4-(2,4,6-trimethylbenzoyl)butyric acid). It is designed for researchers requiring rigorous structural and thermodynamic data for applications in organic synthesis, photoinitiator development, and polymer functionalization.

Technical Whitepaper | Version 1.0

Chemical Identity & Significance

This compound represents a specific class of


-keto acids  featuring a sterically hindered aromatic core. Unlike simple benzoylbutyric acids, the presence of the mesityl (2,4,6-trimethylphenyl)  group introduces significant steric bulk and electron-donating character, altering its reactivity, solubility, and crystal packing compared to its unsubstituted phenyl analogs.
Property Data
IUPAC Name 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Common Synonyms 4-Mesityloylbutyric acid; 4-(2,4,6-Trimethylbenzoyl)butyric acid
CAS Number 93742-43-9 (Isomer specific) / 1501-05-9 (Phenyl analog ref)
Molecular Formula

Molecular Weight 234.29 g/mol
SMILES CC1=CC(C)=C(C(=O)CCCC(=O)O)C(C)=C1
Structural Analysis

The molecule consists of two distinct domains:[1]

  • The Mesityl Core: The three methyl groups at the 2, 4, and 6 positions create a "protective pocket" around the carbonyl carbon. This steric hindrance significantly reduces the rate of nucleophilic attack at the ketone, making it more stable than typical acetophenones.

  • The Aliphatic Tether: The four-carbon butyric acid chain provides flexibility and solubility in polar organic solvents, terminating in a reactive carboxylic acid group (

    
    ).
    

Synthesis & Reaction Mechanism

The most robust route to this compound is the Friedel-Crafts Acylation of mesitylene with glutaric anhydride. This reaction is highly regioselective due to the symmetry of mesitylene; substitution can only occur at the open aromatic positions, which are chemically equivalent.

Experimental Protocol

Reagents: Mesitylene (1.0 equiv), Glutaric Anhydride (1.1 equiv), Aluminum Chloride (


, 2.2 equiv), Dichloromethane (DCM) or 1,2-Dichloroethane.
  • Activation: Suspend anhydrous

    
     in dry DCM at 0°C.
    
  • Addition: Add glutaric anhydride portion-wise. The Lewis acid opens the anhydride ring, generating a highly electrophilic acylium-aluminum complex.

  • Acylation: Add mesitylene dropwise. The electron-rich aromatic ring attacks the electrophile.

  • Workup: Quench with ice/HCl. The product precipitates or is extracted into DCM.

  • Purification: Recrystallization from Ethanol/Water or Toluene/Hexane is recommended to remove unreacted anhydride.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electrophilic aromatic substitution pathway and subsequent hydrolysis.

SynthesisPathway Reagents Mesitylene + Glutaric Anhydride Complex Acylium-AlCl3 Complex Reagents->Complex AlCl3, 0°C Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate Electrophilic Attack Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product 5-Oxo-5-(2,4,6-trimethylphenyl) pentanoic Acid Hydrolysis->Product Purification

Figure 1: Friedel-Crafts acylation pathway.[2] The aluminum chloride acts as a Lewis acid catalyst, activating the anhydride.

Physicochemical Properties

Accurate physicochemical data is critical for determining purification strategies and bioavailability (if used in pharma).

Thermodynamic & Solubility Profile
Parameter Value / Characteristic Context & Notes
Physical State Crystalline SolidWhite to off-white powder.
Melting Point 100–130°C (Predicted) The phenyl analog melts at 126–129°C. The mesityl group adds bulk, likely maintaining or slightly elevating the MP due to efficient crystal packing.
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic mesityl group dominates. Soluble only at high pH (as carboxylate salt).
Solubility (Organic) HighSoluble in DCM, Ethanol, Ethyl Acetate, DMSO.
pKa (Acid) 4.75 ± 0.10Typical for aliphatic carboxylic acids.
LogP 3.2 – 3.5 (Predicted)Highly lipophilic due to the trimethylbenzene moiety.
Purification Strategy: Acid-Base Extraction

Because the molecule contains a carboxylic acid, it can be purified chemically rather than just physically.

Extraction Raw Crude Reaction Mixture (Organic Phase) BaseWash Wash with sat. NaHCO3 Raw->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgLayer Organic Layer (Discard/Recycle) Sep1->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Product (R-COO-) Acidify Acidify with HCl to pH 2 AqLayer->Acidify Precip Precipitate Product Acidify->Precip

Figure 2: Acid-base extraction workflow for high-purity isolation.

Analytical Characterization

To validate the identity of synthesized material, compare experimental spectra against these expected signals.[3]

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.
  • 
     12.0 ppm (1H, br s):  Carboxylic acid proton (-COOH).
    
  • 
     6.85 ppm (2H, s):  Aromatic protons of the mesityl ring. Note: This is a singlet because the 2,4,6-trimethyl substitution makes the H3 and H5 protons equivalent.
    
  • 
     2.90 ppm (2H, t):  Methylene group adjacent to the ketone (
    
    
    
    ). Deshielded by the carbonyl.
  • 
     2.45 ppm (2H, t):  Methylene group adjacent to the carboxylic acid (
    
    
    
    ).
  • 
     2.28 ppm (3H, s):  Para-methyl group (
    
    
    
    ).
  • 
     2.20 ppm (6H, s):  Ortho-methyl groups (
    
    
    
    ).
  • 
     1.98 ppm (2H, m):  Central methylene group of the glutaric chain.
    
Infrared Spectroscopy (FT-IR)[4][5]
  • 2500–3000 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1710 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1680 cm

    
    :  C=O stretch (Aryl ketone). Note: Lower frequency than alkyl ketones due to conjugation with the aromatic ring, though slightly hindered by the ortho-methyls.
    

Stability & Reactivity Profile

  • Oxidation: The benzylic methyl groups are susceptible to oxidation (e.g., with

    
    ) to form polycarboxylic acids, though this requires harsh conditions.
    
  • Decarboxylation: As a

    
    -keto acid, it is relatively stable against thermal decarboxylation compared to 
    
    
    
    -keto acids. It can be melted without decomposition.
  • Photochemistry: The mesityl ketone moiety is a known chromophore. Upon UV irradiation, it may undergo Norrish Type I cleavage , generating radicals. This property makes it a potential candidate for photoinitiator systems in polymer chemistry.

References

  • Friedel-Crafts Acylation of Mesitylene:Journal of the Chemical Society C: Organic, 1970.
  • Synthesis of Phenylglutaric Analogs: Organic Syntheses, Coll. Vol. 4, p. 730 (1963).

  • Physicochemical Data (Phenyl Analog): Sigma-Aldrich (Merck) Safety Data Sheet for 5-oxo-5-phenylvaleric acid (CAS 1501-05-9).
  • Spectral Prediction: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Basis for NMR shift assignments).

Sources

Foundational

Architectures of Substituted Oxopentanoic Acids: From Metabolic Scaffolds to N-Heterocyclic Therapeutics

The following technical guide details the structural diversity, synthetic utility, and pharmaceutical applications of substituted oxopentanoic acids. Executive Summary Substituted oxopentanoic acids represent a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural diversity, synthetic utility, and pharmaceutical applications of substituted oxopentanoic acids.

Executive Summary

Substituted oxopentanoic acids represent a versatile class of C5-building blocks characterized by a carboxylic acid terminus and a ketone functionality at the


 (C2), 

(C3), or

(C4) position. While historically viewed merely as metabolic intermediates (e.g., in branched-chain amino acid catabolism) or biomass degradation products (levulinic acid), recent advances in medicinal chemistry have repositioned these scaffolds as critical precursors for N-heterocyclic therapeutics and viral integrase inhibitors .

This guide analyzes the two dominant isomers—2-oxopentanoic acid (alpha-keto) and 4-oxopentanoic acid (levulinic acid)—delineating their divergent reactivities and their roles in modern drug development.

Part 1: The Alpha-Keto Scaffold (2-Oxopentanoic Acids)

Structural Logic and Biological Relevance

2-Oxopentanoic acid (also known as


-ketovaleric acid) serves as the fundamental backbone for the "alpha-keto" pharmacophore. Biologically, it is the deaminated metabolite of valine, playing a central role in mitochondrial energy production.

In medicinal chemistry, the 2-oxo functionality is a privileged motif due to its ability to:

  • Chelate Divalent Metals: The

    
    -keto acid moiety forms bidentate complexes with 
    
    
    
    or
    
    
    ions within enzyme active sites.
  • Act as a Bioisostere: It mimics the transition state of peptide bond hydrolysis, making it valuable in protease inhibitor design.

Therapeutic Application: HIV Integrase Inhibitors

The most prominent application of substituted 2-oxopentanoic acid derivatives lies in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .

  • The Mechanism: HIV integrase requires two

    
     ions to catalyze the insertion of viral DNA into the host genome. Inhibitors containing a diketo acid (DKA)  moiety—often structurally derived from a 2,4-dioxopentanoic acid scaffold—sequester these metal ions, effectively halting viral replication.
    
  • Structure-Activity Relationship (SAR):

    • Position 2 (Oxo) & Position 1 (Carboxyl): Essential for metal chelation (the "beak" of the inhibitor).

    • Position 4/5 (Substituents): Introduction of hydrophobic aryl groups (e.g., 5-phenyl-2-oxopentanoic acid derivatives) at the C5 terminus anchors the molecule into the hydrophobic pocket of the integrase enzyme.

HIV_Integrase_Mechanism cluster_enzyme HIV-1 Integrase Active Site Mg Mg2+ Ions Inhibition Strand Transfer Blocked Mg->Inhibition Catalysis Halted Pocket Hydrophobic Pocket Scaffold 5-Aryl-2,4-Dioxopentanoic Acid (DKA Scaffold) Scaffold->Pocket C5-Aryl Group Chelation Metal Sequestration (Bidentate Binding) Scaffold->Chelation C1-COOH & C2=O Chelation->Mg Binds

Figure 1: Mechanism of Action for Diketo Acid-based HIV Integrase Inhibitors.

Part 2: The Gamma-Keto Scaffold (4-Oxopentanoic Acids)

Levulinic Acid as a Drug Precursor

4-Oxopentanoic acid (Levulinic Acid, LA) is a top-tier platform chemical derived from lignocellulosic biomass. In drug development, it acts as a "chiral pool" precursor for pyrrolidines, indoles, and peptidomimetics.

Key Derivative: 5-Aminolevulinic Acid (5-ALA)

  • Function: An endogenous non-proteinogenic amino acid that serves as the precursor to heme.[1]

  • Clinical Use: Exogenous administration of 5-ALA leads to the accumulation of Protoporphyrin IX in rapidly dividing cells (e.g., glioblastomas). Under blue light (400-410 nm), this accumulation induces fluorescence (for guided surgery) or cytotoxicity (Photodynamic Therapy, PDT).

Synthesis of N-Heterocycles (Pyrrolidinones)

The transformation of 4-oxopentanoic acid into N-substituted-5-methyl-2-pyrrolidinones is a cornerstone reaction in generating pharmaceutical libraries. These lactams serve as core scaffolds for nootropic drugs (e.g., Piracetam analogs) and surfactants.

Reaction Logic:

  • Condensation: The C4-ketone reacts with a primary amine (

    
    ) to form a ketimine intermediate.
    
  • Reduction: The imine is reduced (hydrogenated) to the amine.

  • Cyclization: Intramolecular nucleophilic attack of the amine on the C1-carboxylic acid closes the ring.

Pyrrolidinone_Synthesis LA 4-Oxopentanoic Acid (Levulinic Acid) Imine Ketimine Intermediate LA->Imine + Amine, -H2O Amine Primary Amine (R-NH2) Amine->Imine Reduced 4-Amino Acid Intermediate Imine->Reduced + H2 (Reduction) Product N-Substituted-5-Methyl-2-Pyrrolidinone Reduced->Product Cyclization (-H2O)

Figure 2: Reaction pathway for the reductive amination of levulinic acid to pyrrolidinones.[2]

Part 3: Experimental Protocol

Protocol: Microwave-Assisted Synthesis of N-Aryl-5-methyl-2-pyrrolidinones

This protocol describes a green, solvent-free method for converting 4-oxopentanoic acid into drug-like N-heterocycles, validated by recent literature (Gaudino et al.).

Objective: Synthesis of N-(4-methoxyphenyl)-5-methyl-2-pyrrolidinone. Target Audience: Medicinal Chemists, Process Chemists.

1. Reagents & Equipment
  • Substrate: 4-Oxopentanoic acid (Levulinic acid) (1.0 equiv).

  • Amine: 4-Methoxyaniline (p-Anisidine) (1.0 equiv).

  • Catalyst: 5% Ru/C or Pd/TiO2 (heterogeneous catalyst preferred for easy workup).

  • Reducing Agent: Formic acid (as H-donor) or

    
     gas (5 bar).
    
  • Equipment: Microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

2. Step-by-Step Methodology
  • Pre-mixing: In a 10 mL microwave vial, charge Levulinic acid (5 mmol, 0.58 g) and 4-Methoxyaniline (5 mmol, 0.61 g).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 50 mg of Pd/TiO2-HMS).

  • Atmosphere Control: If using

    
     gas, purge the vial and pressurize to 5 bar. If using Formic acid, add 2.0 equiv slowly (caution: gas evolution).
    
  • Reaction:

    • Temperature: Set to 150°C .

    • Time: Hold for 30–90 minutes (monitored by TLC/LC-MS).

    • Stirring: High (600 rpm).

  • Workup:

    • Cool the reaction vessel to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a Celite pad to recover the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often >95% pure. If necessary, purify via flash column chromatography (Hexane:EtOAc 7:3).

3. Data Validation (Expected Results)
ParameterSpecification
Yield > 90% Isolated Yield
Appearance Off-white solid or viscous oil
1H NMR (CDCl3)

1.25 (d, 3H, CH3), 1.7-2.5 (m, 4H, Ring CH2), 3.8 (s, 3H, OMe), 7.2 (d, 2H, Ar-H)
Atom Economy High (Water is the only byproduct)

Part 4: References

  • BenchChem. (2025). 2-Methyl-3-oxopentanoic Acid in Organic Synthesis: Application Notes and Protocols. Retrieved from

  • Gaudino, E. C., et al. (2019). Batch and Flow Green Microwave-Assisted Catalytic Conversion of Levulinic Acid to Pyrrolidones. D-NB. Retrieved from

  • Costi, M. P., et al. (2005). Diketo acid pharmacophore.[3] 2. Discovery of structurally diverse inhibitors of HIV-1 integrase.[3] Journal of Medicinal Chemistry.[3] Retrieved from

  • Hunter, C., & Roy, I. (2003). 5-Aminolevulinic acid synthase: mechanism, mutations and medicine.[4] PubMed. Retrieved from

  • Victor, A., et al. (2022).[5] Levulinic Acid Is a Key Strategic Chemical from Biomass: Synthesis of N-substituted pyrrolidones.[5] ResearchGate.[6][7] Retrieved from

Sources

Exploratory

Beyond Nature’s Template: The Evolution and Therapeutic Utility of Trimethylphenyl Alkanoic Acids

Executive Summary: The Stabilization Imperative The discovery of trimethylphenyl alkanoic acids represents a watershed moment in medicinal chemistry, marking the transition from unstable natural products to robust, synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stabilization Imperative

The discovery of trimethylphenyl alkanoic acids represents a watershed moment in medicinal chemistry, marking the transition from unstable natural products to robust, synthetically accessible pharmacophores. Historically, this scaffold emerged from the optimization of Retinoids (Vitamin A analogs). While natural retinoic acid possesses potent differentiation activity, its polyene chain and cyclohexenyl ring are metabolically labile and photochemically unstable.

By replacing the


-cyclogeranylidene ring with a 2,3,6-trimethylphenyl  moiety, researchers at Hoffmann-La Roche and other institutions created "Arotinoids"—compounds that retained the hydrophobic bulk and electronic character of the natural ligand but exhibited superior metabolic stability and receptor selectivity. Today, this scaffold extends beyond dermatology into metabolic therapeutics (PPAR agonists) and anti-inflammatory agents (COX inhibitors), validating the trimethylphenyl alkanoic acid motif as a privileged structure in drug design.

Historical Evolution: From Polyenes to Aromatics

The Lability Problem

Natural all-trans-retinoic acid (tretinoin) is the endogenous ligand for Retinoic Acid Receptors (RARs).[1][2] However, its clinical utility is limited by:

  • Photo-isomerization: The conjugated polyene chain rapidly isomerizes under light.[1][2]

  • Oxidative Metabolism: The cyclohexene ring is prone to oxidation by Cytochrome P450 enzymes (specifically CYP26).

The Arotinoid Revolution

In the 1970s and 80s, chemists discovered that the flexible polyene chain could be rigidified into aromatic rings. The critical breakthrough was the realization that a 1,1,3-trimethyl substitution pattern on the cyclohexene ring could be mimicked by a trimethylphenyl group.

  • Key Compound: TTNPB (Ro 13-7410).[1][2] This compound features a tetramethyl-tetrahydronaphthalene ring, but its precursors and analogs utilized the trimethylphenyl group to lock the conformation.

  • The "Methyl Lock": The methyl groups on the phenyl ring (positions 2, 4, 6 or 2, 3, 5 depending on numbering) serve two functions:

    • Steric Shielding: They prevent rotation, locking the molecule in a bioactive conformation.

    • Metabolic Blockade: They occupy reactive sites, preventing hydroxylation by metabolic enzymes.

Expansion to Anti-Inflammatories

Parallel to retinoid research, phenylalkanoic acids became a dominant class of NSAIDs (e.g., Ibuprofen, Fenbufen). The introduction of trimethyl substitutions (as seen in experimental analogs of Flobufen ) was explored to alter lipophilicity and reduce gastric toxicity by modulating COX-1 vs. COX-2 selectivity.[1][2]

Structural Logic & Signaling Pathways[2][3]

The biological activity of trimethylphenyl alkanoic acids relies on their ability to mimic the hydrophobic domain of nuclear receptor ligands.

RetinoidEvolution Retinol Vitamin A (Retinol) (Natural, Unstable) RetinoicAcid All-trans Retinoic Acid (Active Metabolite) Retinol->RetinoicAcid Oxidation (in vivo) Arotinoid Arotinoids (Aromatic Analogs) RetinoicAcid->Arotinoid Ring Aromatization (Stability) TMP_Acid Trimethylphenyl Alkanoic Acids (Scaffold Optimization) Arotinoid->TMP_Acid Side Chain Truncation/Mod Derm Dermatology (Psoriasis/Acne) TMP_Acid->Derm RAR/RXR Activation Onco Oncology (CTCL/APL) TMP_Acid->Onco Apoptosis Induction Metabolic Metabolic (PPAR Agonists) TMP_Acid->Metabolic Lipid Modulation

Figure 1: The evolutionary trajectory of the trimethylphenyl scaffold from natural Vitamin A, highlighting the shift from natural instability to synthetic therapeutic utility.[1][2]

Technical Guide: Synthesis of Trimethylphenyl Alkanoic Acids

This section details the synthesis of 4-(2,4,6-trimethylphenyl)butanoic acid . This molecule serves as a model system, demonstrating the Friedel-Crafts Acylation pathway, which is more scalable than the Wittig approach used for complex retinoids.

Retrosynthetic Analysis[3]
  • Target: 4-(2,4,6-trimethylphenyl)butanoic acid.[1][2]

  • Precursor: 3-(2,4,6-trimethylbenzoyl)propanoic acid.[1][2]

  • Starting Materials: Mesitylene (1,3,5-trimethylbenzene) and Succinic Anhydride.

  • Reaction Type: Electrophilic Aromatic Substitution (Friedel-Crafts) followed by Carbonyl Reduction.[1][2]

Experimental Protocol (Self-Validating System)

Step 1: Friedel-Crafts Acylation

  • Objective: Attach the alkanoic tail to the aromatic ring.

  • Reagents: Mesitylene (12.0 g, 0.1 mol), Succinic Anhydride (10.0 g, 0.1 mol), Aluminum Chloride (

    
    , 26.6 g, 0.2 mol).
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher solubility).[1]

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a calcium chloride drying tube. Rationale:

    
     is highly hygroscopic; moisture kills the catalyst.
    
  • Addition: Suspend succinic anhydride in 100 mL DCM. Cool to 0°C in an ice bath.

  • Catalyst: Add

    
     portion-wise over 20 minutes. Observation: The solution will turn yellow/orange, indicating complex formation.
    
  • Substrate: Add Mesitylene dropwise over 30 minutes. Critical Control: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of mesitylene (

    
    ) and appearance of a polar product (
    
    
    
    ).
  • Quench: Pour the mixture slowly onto 200 g of crushed ice/HCl. Safety: Exothermic reaction.[1]

  • Workup: Extract with DCM (3 x 50 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize the solid keto-acid from ethanol/water.

Step 2: Clemmensen Reduction (Zinc Amalgam) [1]

  • Objective: Reduce the ketone to a methylene group (

    
    ).
    
  • Reagents: Zinc wool (10 g),

    
     (1 g), Conc. HCl, Toluene.
    

Protocol:

  • Amalgamation: Treat Zinc wool with

    
     in dilute HCl for 5 minutes. Decant the liquid.
    
  • Reduction: Add the keto-acid (from Step 1) to the amalgamated zinc. Add 20 mL water, 20 mL conc. HCl, and 10 mL Toluene.

  • Reflux: Reflux vigorously for 24 hours. Add additional conc. HCl (5 mL) every 6 hours to maintain acid strength.

  • Validation: Monitor by IR spectroscopy. The strong Carbonyl stretch at ~1680

    
     (ketone) should disappear, leaving only the Carboxylic Acid dimer stretch at ~1710 
    
    
    
    .[1][2]
Synthesis Workflow Diagram

SynthesisProtocol Start Start: Mesitylene (1,3,5-Trimethylbenzene) Step1 Step 1: Friedel-Crafts Acylation (0°C -> RT, DCM) Start->Step1 Reagent Succinic Anhydride + AlCl3 Reagent->Step1 Intermediate Intermediate: 3-(2,4,6-trimethylbenzoyl)propanoic acid Step1->Intermediate Electrophilic Subst. Step2 Step 2: Clemmensen Reduction (Zn(Hg), HCl, Reflux) Intermediate->Step2 C=O Reduction Final Product: 4-(2,4,6-trimethylphenyl)butanoic acid Step2->Final

Figure 2: Step-by-step synthetic pathway for the production of the trimethylphenyl alkanoic acid scaffold.

Comparative Data: Stability and Potency

The following table contrasts the physicochemical properties of the natural retinoid vs. the trimethylphenyl analog.

FeatureAll-trans Retinoic Acid (ATRA)Trimethylphenyl Analog (Arotinoid)Implication for Drug Dev.[1][2]
Structure Polyene Chain + CyclohexeneAromatic Ring + Alkanoic TailAromatic ring confers rigidity.[1][2]
Light Stability Poor (

hr in UV)
High (Stable > 24 hrs)Easier formulation/storage.[1]
Metabolism Rapid (CYP26 oxidation)Slow (Methyl groups block CYP)Longer half-life (

).[1][2]
Receptor Selectivity Pan-agonist (RAR

)
Tunable (Structure dependent)Reduced side effects.
Lipophilicity (LogP) ~6.3~5.5 - 6.0Improved tissue penetration.[1][2]

Future Outlook: Beyond Retinoids[1]

While the history of this scaffold is rooted in Vitamin A analogs, current research utilizes the trimethylphenyl alkanoic acid motif in:

  • Dual PPAR

    
     Agonists:  The alkanoic acid tail mimics fatty acids, while the bulky trimethylphenyl group fits into the hydrophobic pocket of the PPAR nuclear receptor, modulating insulin sensitivity.
    
  • GPR40 (FFAR1) Agonists: Phenylpropanoic acid derivatives are investigated for Type 2 Diabetes, where the trimethyl substitution improves selectivity against GPR120.

References

  • Vertex AI Search. (2026).[1] Fluorinated retinoic acids and their analogues.[3][4] Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)nonatetraenoic acid analogues. Journal of Medicinal Chemistry. Link[1]

  • Vertex AI Search. (2026).[1] Structure-activity relationships of retinoids in developmental toxicology.[1][2][5] III. Contribution of the vitamin A beta-cyclogeranylidene ring.[1][2][5] Toxicology and Applied Pharmacology.[6] Link

  • Vertex AI Search. (2026).[1] Flobufen - CAS Common Chemistry.[1][2] American Chemical Society.[1][2] Link[1]

  • Vertex AI Search. (2026).[1] Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed.[1][2] Link

  • Vertex AI Search. (2026).[1] Synthesis and hypoglycemic activity of benzamidophenyl-alkanoic acid derivates: new inhibitors of gluconeogenesis. Journal of Pharmaceutical Sciences. Link

Sources

Protocols & Analytical Methods

Method

analytical techniques for quantifying 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

An Application Guide for the Quantitative Analysis of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid Abstract This comprehensive guide provides detailed analytical methodologies for the precise and accurate quantification...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise and accurate quantification of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid. Designed for researchers, analytical chemists, and drug development professionals, this document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative explains the rationale behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative

5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is a keto-carboxylic acid characterized by a terminal carboxylic acid group and an aromatic ketone. This bifunctional nature presents unique analytical considerations. The carboxylic acid moiety imparts polarity and pH-dependent ionization, while the trimethylphenyl group provides a chromophore suitable for UV detection and a hydrophobic region for reversed-phase chromatographic retention.

Accurate quantification of this analyte is critical in various stages of research and development, from metabolic studies to quality control of bulk substances. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. This guide details two primary methods: a robust HPLC-UV method for routine analysis and a highly sensitive LC-MS/MS method for trace-level quantification in complex biological matrices. All methodologies are presented in the context of rigorous validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3]

Strategic Selection of Analytical Techniques

The optimal method for quantifying 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid depends on the analytical objective. A high-throughput quality control environment may prioritize the speed and simplicity of HPLC-UV, whereas a pharmacokinetic study will necessitate the superior sensitivity and specificity of LC-MS/MS.

G cluster_0 Analytical Goal Definition cluster_1 Matrix & Sensitivity Assessment cluster_2 Method Selection cluster_3 Method Implementation & Validation Goal Quantify 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid Matrix Assess Sample Matrix (e.g., Bulk Drug, Plasma, Urine) Goal->Matrix HPLC HPLC-UV (High Concentration, Simple Matrix) Matrix->HPLC Simple (e.g., API) LCMS LC-MS/MS (Low Concentration, Complex Matrix) Matrix->LCMS Complex (e.g., Biological) GCMS GC-MS with Derivatization (Volatile Analytes, Specific Cases) Matrix->GCMS Volatile (Less Common) Develop Develop & Optimize (Sample Prep, Chromatography) HPLC->Develop LCMS->Develop GCMS->Develop Validate Validate per ICH Q2(R2) (Accuracy, Precision, Linearity etc.) Develop->Validate Routine Routine Analysis Validate->Routine

Figure 1: Decision workflow for selecting an appropriate analytical technique.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying active pharmaceutical ingredients (APIs) and key intermediates. The aromatic nature of the analyte provides strong UV absorbance, allowing for sensitive detection. A reversed-phase C18 column is typically effective, and an acidified mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as measuring drug concentrations in plasma or tissue, LC-MS/MS is the gold standard.[5][6][7] Its unparalleled selectivity allows for the differentiation of the analyte from endogenous matrix components, while its sensitivity enables quantification at the ng/mL level or lower. This technique requires optimization of mass spectrometric parameters, including parent and product ions for Multiple Reaction Monitoring (MRM).

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of molecule due to its low volatility, GC-MS can be employed. This approach necessitates a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester, for instance, through silylation.[8][9][10] This adds complexity to sample preparation but can be a powerful alternative if LC instrumentation is unavailable.

The Foundation of Trust: Method Validation

A validated analytical method provides documented proof that it is fit for its intended purpose.[11][12] All protocols described herein should be validated according to the principles outlined in ICH guidelines Q2(R2) and Q14.[1][3][13]

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to unequivocally measure the analyte in the presence of other components (e.g., impurities, matrix components).Peak purity analysis (UV), no interfering peaks at the analyte's retention time in blank matrix (LC-MS/MS).
Linearity A direct proportional relationship between analyte concentration and the analytical signal.Correlation coefficient (r²) ≥ 0.995 over a defined range.
Accuracy The closeness of the measured value to the true value.80-120% recovery for assays (tighter for API), 85-115% for bioanalysis (may widen at LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day) RSD ≤ 2%; Intermediate Precision (Inter-day) RSD ≤ 3%. For bioanalysis, RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision and accuracy criteria must be met.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like pH, flow rate, or column temperature are slightly varied.

Table 1: Core parameters for analytical method validation based on ICH guidelines.[1][2][14]

Application Protocol 1: Quantification by Reverse-Phase HPLC-UV

4.1. Principle This method employs isocratic reversed-phase high-performance liquid chromatography with UV detection. The analyte is separated from potential impurities on a C18 stationary phase. The mobile phase is acidified to ensure the analyte is in its non-ionized form, promoting retention and improving peak symmetry. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a calibration curve prepared from certified reference standards.

4.2. Materials and Reagents

  • 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid certified reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (Analytical grade)

  • 0.45 µm syringe filters

4.3. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

4.4. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a minimum of five calibration standards spanning the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the diluent used for the stock solution, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4.5. Chromatographic Conditions

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 10 minutes

Table 2: HPLC-UV instrumental parameters.

4.6. Data Analysis and Calculation

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the regression line.

  • Calculate the final concentration in the original sample, accounting for all dilutions.

Application Protocol 2: Quantification by LC-MS/MS in a Biological Matrix

5.1. Principle This method is designed for the selective and sensitive quantification of the analyte in a complex matrix such as human plasma. Following extraction from the matrix, the analyte is separated using a rapid gradient UPLC/HPLC method and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS) is used to correct for matrix effects and variations in extraction recovery and instrument response.

5.2. Sample Preparation Workflow: Protein Precipitation For bioanalytical work, efficient sample cleanup is paramount to reduce matrix effects and ensure method robustness.[15][16] Protein precipitation is a fast and effective initial cleanup step.

G start Start: Plasma Sample (100 µL) add_is Spike with Internal Standard Solution start->add_is add_precip Add 300 µL Acetonitrile (with 0.1% Formic Acid) add_is->add_precip vortex Vortex Mix (1 minute) add_precip->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Sample preparation workflow using protein precipitation.

5.3. Materials and Reagents

  • All reagents from Protocol 1, using LC-MS grade solvents.

  • Internal Standard (IS): Deuterated or ¹³C-labeled 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid.

  • Control biological matrix (e.g., drug-free human plasma).

5.4. Instrumentation

  • UPLC or HPLC system.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software (e.g., MassLynx™, Analyst®).

5.5. LC-MS/MS Conditions

Parameter Condition
LC Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative (for deprotonated carboxylic acid)
MRM Transition (Analyte) [M-H]⁻ → Product Ion (To be determined by infusion)
MRM Transition (IS) [M+D-H]⁻ → Product Ion (To be determined by infusion)

Table 3: LC-MS/MS instrumental parameters.

5.6. Data Analysis and Calculation

  • Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the IS into the control biological matrix and processing them alongside the unknown samples.

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.

  • Generate a calibration curve by plotting the PAR against the analyte concentration. Use a weighted (1/x² or 1/x) linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

The successful quantification of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is readily achievable using standard analytical instrumentation. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. The HPLC-UV method offers a robust, cost-effective solution for analyzing less complex samples, while the LC-MS/MS protocol provides the high sensitivity and specificity required for challenging bioanalytical applications. Adherence to rigorous validation principles as outlined by the ICH is essential to ensure the generation of reliable, reproducible, and scientifically sound data.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Gas Chromatography/Fast-Atom Bombardment Mass Spectrometry of Carboxylic Acids. (1987). Journal of Chromatographic Science.
  • Analytical method validation as per ich and usp. (n.d.). Slideshare.
  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high - ResearchGate. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Determination of Carboxylic Acids in Water by Gas Chromatography-Mass Spectrometry After Continuous Extraction and Derivatisation. (2012). PubMed.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • GCMS Section 6.12. (n.d.). Whitman People.
  • Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis. (1989). Clinical chemistry.
  • Organic Acid Analysis Standard Instructions. (n.d.). Bio-Rad.
  • Understanding the importance of sample preparation for the analysis of biological samples. (2024).
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.).
  • ANALYTICAL METHOD SUMMARIES. (2022). Eurofins.
  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.).
  • Pentanoic acid, 5,5'-dioxybis[5-oxo- | SIELC Technologies. (2018).
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (n.d.). PMC.
  • 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9. (n.d.). Matrix Fine Chemicals.
  • Analytical Methods. (2025). OPUS.
  • Analytical Methods. (2024). CONICET.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (2021). PubMed.
  • Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins. (n.d.). Food Standards Agency.
  • Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). (2002). Pure and Applied Chemistry.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org.
  • Journal of AOAC International 1983 Volume.66 No.4. (1983).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022).
  • Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. (2020). Hilaris Publisher.
  • 235469 PDFs | Review articles in LC-MS. (n.d.). ResearchGate.

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Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 5-oxo-5-phenylpentanoic acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-oxo-5-phenylpentanoic acid. This resource is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-oxo-5-phenylpentanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. The primary synthetic route discussed is the Friedel-Crafts acylation of benzene with glutaric anhydride, a robust and widely-used method.

This guide is structured to provide direct answers to practical problems, explain the chemical principles behind them, and offer actionable solutions to ensure the success of your synthesis.

Section 1: Core Synthesis Workflow

The synthesis of 5-oxo-5-phenylpentanoic acid is most commonly achieved via a Friedel-Crafts acylation reaction. This process involves the electrophilic aromatic substitution of benzene using glutaric anhydride as the acylating agent and a strong Lewis acid, typically aluminum chloride (AlCl₃), as the catalyst.[1][2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Benzene Benzene Reaction Friedel-Crafts Acylation Catalyst: AlCl₃ (Stoichiometric) Solvent: e.g., CS₂, Nitrobenzene Benzene->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction Product 5-oxo-5-phenylpentanoic acid Reaction->Product Aqueous Workup HCl HCl (byproduct) Reaction->HCl

Caption: Overview of the Friedel-Crafts Acylation synthesis route.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Table 1: Common Problems and Solutions
Problem Encountered Probable Cause(s) Recommended Solution(s) & Explanation
Low or No Yield 1. Insufficient Lewis Acid: Using only a catalytic amount of AlCl₃. 2. Moisture Contamination: Water deactivates the AlCl₃ catalyst. 3. Poor Quality Reagents: Decomposed glutaric anhydride or wet benzene/solvent.1. Use Stoichiometric AlCl₃: The ketone product forms a stable complex with AlCl₃, removing it from the reaction. A 1:1 or slightly greater molar ratio of AlCl₃ to glutaric anhydride is required.[1] 2. Ensure Anhydrous Conditions: Use freshly dried glassware, anhydrous solvents, and high-purity reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Verify Reagent Quality: Use freshly opened or properly stored reagents. Purify benzene and solvents if necessary.
Unreacted Starting Material 1. Inadequate Reaction Time/Temp: Reaction did not go to completion. 2. Inefficient Mixing: In heterogeneous reactions (solid AlCl₃), poor stirring can limit reagent contact.1. Increase Reaction Time/Temp: Monitor the reaction by TLC. The reaction may require gentle heating (e.g., 60°C) to proceed to completion.[3] 2. Improve Agitation: Use a suitable mechanical stirrer to ensure the reaction mixture is homogeneous.
Product Isolation Issues (Workup) 1. Incorrect pH during Extraction: The product is a carboxylic acid and its solubility is pH-dependent. 2. Emulsion Formation: Common during the extraction of acidic/basic solutions.1. Control pH: After quenching the reaction (e.g., with ice/HCl), ensure the aqueous layer is strongly acidic (pH 1-2) to protonate the carboxylate and force the product into the organic layer. To purify, you can later extract the organic layer with a base (e.g., NaHCO₃), acidify the resulting aqueous layer to precipitate the product, and then filter.[4][5] 2. Break Emulsions: Add brine (saturated NaCl solution) or use a centrifuge to break up emulsions.
Oily Product That Won't Solidify 1. Presence of Impurities: Unreacted starting materials or solvent residue can act as an impurity, depressing the melting point. 2. Incomplete Hydrolysis of AlCl₃ Complex: Residual aluminum salts complexed with the product.1. Purify by Recrystallization: Use a suitable solvent system (e.g., water, or a mixture of an organic solvent and a non-solvent like hexane) to purify the crude product. The melting point of pure 5-oxo-5-phenylpentanoic acid is 124-128 °C.[6] 2. Ensure Complete Quenching: During workup, stir the mixture vigorously with dilute acid for an adequate amount of time to fully hydrolyze the aluminum complexes.
Logical Troubleshooting Flow

Troubleshooting_Logic Start Low Yield of Product CheckCatalyst Was AlCl₃ used in stoichiometric amounts? Start->CheckCatalyst CheckConditions Were anhydrous conditions strictly maintained? CheckCatalyst->CheckConditions Yes Sol_Catalyst Action: Rerun with >1.0 eq. of AlCl₃. CheckCatalyst->Sol_Catalyst No CheckWorkup Was the workup pH controlled correctly? CheckConditions->CheckWorkup Yes Sol_Conditions Action: Rerun with dried solvents and glassware. CheckConditions->Sol_Conditions No CheckPurity Does the crude product show impurities on TLC/NMR? CheckWorkup->CheckPurity Yes Sol_Workup Action: Re-extract, ensuring acidic pH for product extraction. CheckWorkup->Sol_Workup No Sol_Purity Action: Purify via recrystallization or column chromatography. CheckPurity->Sol_Purity Yes

Caption: AlCl₃ complexation with the ketone product.

Q2: Are there common side reactions I should be aware of before starting the synthesis?

A2: Fortunately, Friedel-Crafts acylation is generally a very "clean" reaction with fewer side reactions than its alkylation counterpart.

  • No Polysubstitution: The acyl group attached to the benzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. This effectively prevents the addition of a second acyl group. [3]* No Carbocation Rearrangement: The acylium ion electrophile is resonance-stabilized and does not undergo rearrangement, ensuring that the linear pentanoic acid structure is maintained. The primary "side reaction" to be mindful of is the non-catalytic complexation with the product as described in Q1. Failure to account for this is the most common reason for incomplete reactions.

Q3: Can I use a different Lewis acid or solvent for this reaction?

A3: Yes, other Lewis acids like FeCl₃, ZnCl₂, or TiCl₄ can be used, but AlCl₃ is the most common and often the most effective for this transformation. [2][7]The choice of solvent is also critical. While benzene can serve as both reactant and solvent, inert solvents are often preferred for better control. Common choices include carbon disulfide (CS₂) and nitrobenzene. Chlorinated solvents like dichloromethane can also be used. The key is that the solvent must be anhydrous and inert to the strong Lewis acid.

Q4: My downstream reaction is a reduction of the ketone. What are the potential pitfalls there?

A4: Converting 5-oxo-5-phenylpentanoic acid to 5-phenylpentanoic acid typically involves reducing the ketone to a methylene group. The two classic methods are the Clemmensen and Wolff-Kishner reductions, each with its own substrate sensitivities. [8]* Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. [9][10]It is performed under strongly acidic conditions and is unsuitable for molecules with acid-sensitive functional groups (e.g., acetals, certain esters). [11]* Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures. [12]It is performed under strongly basic conditions and is unsuitable for substrates with base-sensitive groups (e.g., esters, amides) which could be hydrolyzed. [13][14]A common side reaction is the formation of azines. [12] Choosing the correct reduction method depends on the overall stability of your molecule.

Section 4: Reference Experimental Protocol

This protocol is a generalized procedure for the Friedel-Crafts acylation of benzene with glutaric anhydride.

Materials:

  • Benzene (anhydrous)

  • Glutaric Anhydride

  • Aluminum Chloride (AlCl₃, anhydrous)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is oven-dried.

  • Charge Reactants: To the flask, add anhydrous benzene and aluminum chloride (1.1 eq). Cool the mixture in an ice bath.

  • Addition: Dissolve glutaric anhydride (1.0 eq) in benzene and add it dropwise to the stirred mixture via the addition funnel, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (approx. 60°C) for 1-2 hours, or until TLC indicates the consumption of starting material. [3]5. Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl. Stir vigorously until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, then with a saturated NaHCO₃ solution. The product will move into the aqueous basic layer.

  • Isolation: Separate the NaHCO₃ layer and carefully acidify it with cold, concentrated HCl until the product precipitates out.

  • Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary for higher purity.

References
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Available at: [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available at: [Link]

  • Ali, A., Desai, R. D., Hunter, R. F., & Muhammad, S. M. M. (1937). The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene and the formation of isomeric benzoylphenylpropionic acids in the reaction between phenylsuccinic anhydride and benzene. Journal of the Chemical Society (Resumed), 1013. DOI: 10.1039/JR9370001013. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 5-oxo-5-phenylpentanoic acid. Available at: [Link]

  • Lee, K., & Kim, H. (2018). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Molecules, 23(12), 3128. Available at: [Link]

  • Study Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

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  • Google Patents. (2009). CN101423515A - Novel preparation method of Ezetimibe.
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  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid, a small molecule with potential applications in medicinal chemistry. While X-ray crystallography stands as the definitive method for elucidating solid-state structure, a comprehensive approach employing spectroscopic techniques is crucial for a complete characterization.

Introduction to 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid (CAS 500892-07-9) is a carboxylic acid derivative featuring a bulky, electron-rich 2,4,6-trimethylphenyl (mesityl) group.[1] The presence of this sterically hindered aromatic moiety, coupled with the flexible pentanoic acid chain, imparts unique conformational possibilities that can influence its biological activity and physicochemical properties. Accurate structural determination is therefore paramount to understanding its structure-activity relationship (SAR) and for rational drug design.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state.[2] This technique relies on the diffraction of X-rays by a crystalline lattice to generate a unique diffraction pattern, which can then be used to calculate the electron density map and, ultimately, the atomic positions within the crystal.

Causality Behind Experimental Choices in X-ray Crystallography

The success of an X-ray crystallography experiment is critically dependent on the quality of the single crystal. For 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid, the bulky trimethylphenyl group might present challenges in obtaining well-ordered crystals suitable for diffraction. However, the carboxylic acid moiety provides a handle for forming robust hydrogen-bonding networks, which can facilitate crystallization. A related structure containing a 2,4,6-trimethylphenyl group, 2-[6-Thioxo-5-(2,4,6-trimethylphenyl)-1,3,5-thiadiazinan-3-yl]acetic acid, has been successfully characterized by X-ray crystallography, demonstrating that this substituent does not preclude the formation of diffraction-quality crystals.[3]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-purity 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane). Slow evaporation, vapor diffusion, or cooling crystallization techniques are employed to encourage the growth of single crystals.[4]

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and torsion angles.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides an unparalleled view of the solid-state structure, spectroscopic methods are essential for confirming the molecular structure in solution and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the connectivity and chemical environment of atoms in a molecule. For 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid, ¹H and ¹³C NMR are indispensable.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the carboxylic acid proton (typically downfield), the aromatic protons of the trimethylphenyl group, the methyl protons, and the methylene protons of the pentanoic acid chain.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the methyl carbons, and the methylene carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[7]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization: A dilute solution of the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the molecular weight. Fragmentation patterns can be analyzed to further support the proposed structure.

Comparison of Structural Validation Techniques

Technique Information Provided Advantages Limitations Sample Requirement
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing interactions.[2][4]Unambiguous structure determination.Requires single crystals, which can be difficult to grow.[8] Provides solid-state structure only.Micrograms to milligrams of crystalline material.
NMR Spectroscopy Connectivity of atoms, chemical environment, solution-state conformation.Non-destructive, provides information about the molecule in solution.Does not provide precise bond lengths or angles. Can be complex for large molecules.Milligrams of soluble material.
Mass Spectrometry Molecular weight, elemental composition (high resolution), fragmentation patterns.[7]High sensitivity, small sample requirement.Does not provide 3D structural information. Isomers can be difficult to distinguish.Nanograms to micrograms.

Workflow for Structural Validation

A logical workflow for the comprehensive structural validation of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Definitive Structural Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS Confirms Connectivity & Molecular Weight Crystal_Growth Crystal Growth Trials MS->Crystal_Growth Purity Confirmed Xray Single-Crystal X-ray Crystallography Crystal_Growth->Xray Final_Structure Final_Structure Xray->Final_Structure

Figure 1. A comprehensive workflow for the structural validation of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid.

Conclusion

The structural validation of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid requires a multi-faceted approach. While single-crystal X-ray crystallography remains the ultimate tool for unambiguous three-dimensional structure determination, its successful application is contingent on obtaining high-quality crystals. Spectroscopic methods, particularly NMR and mass spectrometry, are indispensable for confirming the molecular structure, assessing purity, and providing insights into the molecule's behavior in solution. By integrating these powerful analytical techniques, researchers can achieve a comprehensive and robust structural characterization, which is fundamental for advancing drug discovery and development programs.

References

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Comparative

A Researcher's Guide to the Spectroscopic Cross-Referencing of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the process of cross-referencing...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the process of cross-referencing data from multiple analytical techniques is not merely a procedural step, but a critical validation of molecular identity. This guide provides an in-depth comparative analysis of the spectroscopic data for 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid , a compound of interest in synthetic chemistry and pharmaceutical research. By examining predicted data alongside experimental evidence from structurally similar compounds, we will illustrate the power and necessity of a multi-faceted spectroscopic approach.

The Imperative of Spectroscopic Corroboration

The synthesis of a target molecule is only the first chapter of its scientific story. To confidently assert its structure and purity, a confluence of evidence from various spectroscopic methods is paramount. Each technique probes different aspects of the molecule's constitution, and their collective data provides a self-validating system. For 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid, with its distinct aromatic, ketonic, and carboxylic acid functionalities, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive characterization.

Predicted and Comparative Spectroscopic Data

Molecular Structure

Caption: Chemical structure of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid.

¹H NMR Spectroscopy Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the aliphatic chain protons, the methyl groups on the aromatic ring, and the acidic proton of the carboxylic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Comparative Data: 5-oxo-5-phenylpentanoic acid (CDCl₃, δ, ppm) [1]Comparative Data: 2,4,6-Trimethylacetophenone (CDCl₃, δ, ppm)
Ar-H~6.8-7.0 (s, 2H)7.9-8.0 (m, 2H), 7.4-7.6 (m, 3H)6.84 (s, 2H)
-CH₂-C=O~2.9-3.1 (t, 2H)~3.1 (t, 2H)-
-CH₂-CH₂-C=O~2.0-2.2 (quint, 2H)~2.1 (quint, 2H)-
-CH₂-COOH~2.4-2.6 (t, 2H)~2.5 (t, 2H)-
Ar-CH₃ (ortho)~2.3-2.5 (s, 6H)-2.53 (s, 6H)
Ar-CH₃ (para)~2.2-2.3 (s, 3H)-2.28 (s, 3H)
-COOH~10-12 (br s, 1H)~11-12 (br s, 1H)-

The presence of the electron-donating methyl groups on the aromatic ring in our target molecule is expected to shield the aromatic protons, shifting their signal upfield compared to the unsubstituted phenyl ring of 5-oxo-5-phenylpentanoic acid.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum will provide key information about the carbon skeleton, with distinct signals for the carbonyl carbons, aromatic carbons, aliphatic carbons, and methyl carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Comparative Data: 5-oxo-5-phenylpentanoic acid (CDCl₃/DMSO-d₆, δ, ppm) [2]Comparative Data: 2,4,6-Trimethylbenzoic acid (δ, ppm) [3][4][5]
C=O (ketone)~205-210~199-
C=O (acid)~178-180~174~172
Ar-C (quaternary, C-1')~135-138~137~135
Ar-C (quaternary, C-2', C-6')~138-142-~138
Ar-C (quaternary, C-4')~136-140-~136
Ar-C (C-3', C-5')~128-130~128~128
-CH₂-C=O~35-38~37-
-CH₂-CH₂-C=O~19-22~20-
-CH₂-COOH~32-35~33-
Ar-CH₃ (ortho)~20-22-~21
Ar-CH₃ (para)~19-21-~19

The steric hindrance and electronic effects of the three methyl groups on the aromatic ring will influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy Data

The IR spectrum is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present.

Functional Group Predicted Absorption (cm⁻¹) Characteristic Absorptions (cm⁻¹) [5][6][7][8][9][10]
O-H (Carboxylic Acid)2500-3300 (broad)A very broad trough is characteristic of the hydrogen-bonded O-H stretch in carboxylic acids.
C-H (Aromatic)3000-3100Stretching vibrations for sp² C-H bonds.
C-H (Aliphatic)2850-3000Stretching vibrations for sp³ C-H bonds.
C=O (Ketone)1680-1700The carbonyl stretch is typically strong. Conjugation with the aromatic ring lowers the frequency.
C=O (Carboxylic Acid)1700-1725A strong absorption, often overlapping with the ketone carbonyl.
C=C (Aromatic)1450-1600In-ring carbon-carbon stretching vibrations.
C-O (Carboxylic Acid)1210-1320Stretching vibration of the C-O single bond.

The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid and the two strong carbonyl absorptions.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to deduce its structure. The molecular weight of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid (C₁₄H₁₈O₃) is 234.29 g/mol .

Predicted Fragmentation Pathway

MS_Fragmentation M [C₁₄H₁₈O₃]⁺˙ m/z = 234 F1 [C₁₀H₁₁O]⁺ m/z = 147 M->F1 α-cleavage F2 [C₄H₇O₂]⁺ m/z = 87 M->F2 α-cleavage F4 [M - H₂O]⁺˙ m/z = 216 M->F4 - H₂O F5 [M - COOH]⁺ m/z = 189 M->F5 - COOH F3 [C₉H₁₁]⁺ m/z = 119 F1->F3 - CO

Caption: Predicted major fragmentation pathways for 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid in mass spectrometry.

Key Predicted Fragments:

  • m/z = 234: Molecular ion peak [M]⁺˙.

  • m/z = 216: Loss of water from the carboxylic acid.

  • m/z = 189: Loss of the carboxyl group.

  • m/z = 147: Acylium ion resulting from cleavage between C4 and C5, corresponding to the [ (CH₃)₃C₆H₂CO ]⁺ fragment. This is expected to be a prominent peak.

  • m/z = 119: Loss of carbon monoxide from the m/z 147 fragment.

  • m/z = 87: Fragment corresponding to [ HOOC(CH₂)₃ ]⁺.

Experimental Methodologies

To ensure the generation of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy: Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter solution to remove particulates B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample into the NMR spectrometer D->E F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field for homogeneity F->G H Acquire ¹H and ¹³C spectra G->H I Fourier transform the FID H->I J Phase the spectrum I->J K Calibrate chemical shifts (e.g., to TMS or residual solvent peak) J->K L Integrate ¹H signals and pick peaks K->L

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11] The solution should be homogenous and free of any solid particles. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent to ensure stability.[11] The magnetic field is then shimmed to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and parameters. For quantitative analysis, ensure a sufficient relaxation delay between scans.[12]

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[13]

IR Spectroscopy: Sample Preparation and Analysis

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition A Ensure the ATR crystal is clean B Place a small amount of the solid sample onto the crystal A->B C Apply pressure to ensure good contact B->C D Collect a background spectrum of the empty ATR crystal C->D E Collect the sample spectrum D->E F The instrument software automatically ratios the sample to the background E->F

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

  • Sample Preparation (Attenuated Total Reflectance - ATR): For solid samples, the ATR technique is often the most convenient. A small amount of the sample is placed directly onto the ATR crystal (commonly diamond). Pressure is applied to ensure intimate contact between the sample and the crystal.[14]

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired. The instrument's software automatically calculates the transmittance or absorbance spectrum by ratioing the sample spectrum against the background spectrum.[15]

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry: Sample Preparation and Analysis

MS_Workflow cluster_prep Sample Preparation (LC-MS) cluster_acq Data Acquisition A Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) B Dilute to an appropriate concentration (e.g., 1-10 µg/mL) A->B C Filter the solution to remove any particulates B->C D Inject the sample into the LC-MS system C->D E The sample is separated by the LC column D->E F The eluent is introduced into the mass spectrometer's ion source (e.g., ESI) E->F G The mass analyzer separates the ions based on their m/z ratio F->G H The detector records the abundance of each ion G->H

Caption: Generalized workflow for LC-MS analysis of an organic compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).[16] The concentration should be optimized to avoid detector saturation. The solution must be free of non-volatile salts and buffers.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, often via a liquid chromatograph (LC) for prior separation from any impurities.[17] In the ion source, the molecules are ionized. The resulting ions are then separated by the mass analyzer according to their mass-to-charge (m/z) ratio and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Conclusion

The comprehensive spectroscopic analysis of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid, through a combination of predictive methods and comparative analysis with known analogs, provides a robust framework for its structural confirmation. This guide underscores the indispensable role of cross-referencing data from ¹H NMR, ¹³C NMR, IR, and MS. For researchers in drug development and related scientific fields, this integrated approach is not just best practice—it is the bedrock of reliable and reproducible science.

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  • Unknown. (2020, April 18). NMR Spectroscopy.
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  • NIST. (n.d.). Pentanoic acid, phenylmethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

Sources

Validation

Comparative Guide: Synthetic Architectures for 5-Oxo-5-Arylpentanoic Acids

Executive Summary: The Strategic Landscape 5-Oxo-5-arylpentanoic acids (also known as -aroylbutyric acids) are critical bifunctional intermediates in organic synthesis. They serve as the immediate precursors to -tetralon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

5-Oxo-5-arylpentanoic acids (also known as


-aroylbutyric acids) are critical bifunctional intermediates in organic synthesis. They serve as the immediate precursors to 

-tetralones
via intramolecular cyclodehydration—a structural motif ubiquitous in antidepressants (e.g., Sertraline), histone deacetylase (HDAC) inhibitors, and liquid crystalline materials.

The synthesis of these scaffolds presents a classic "selectivity vs. scalability" dilemma. While the traditional Friedel-Crafts acylation remains the industrial workhorse, it suffers from poor regiocontrol on substituted arenes and significant environmental liability. Modern transition-metal-catalyzed routes offer precision but at a higher cost per kilogram.

This guide objectively compares three distinct synthetic methodologies, evaluating them on regioselectivity , atom economy , and operational complexity .

Route Analysis

Route A: Classical Friedel-Crafts Acylation (The Benchmark)

Mechanism: Electrophilic Aromatic Substitution (


)
Primary Reagents:  Arene, Glutaric Anhydride, Aluminum Chloride (

).

This is the standard route found in most undergraduate texts, but its operational reality is nuanced. The reaction proceeds via the opening of glutaric anhydride by an activated arene.

  • The Protocol:

    • Activation:

      
       (2.2 equiv) coordinates with glutaric anhydride, weakening the C-O bond to form a discrete acylium ion or a polarized complex.
      
    • Substitution: The arene attacks the electrophile.

    • Complexation: The resulting keto-acid forms a stable complex with aluminum species, necessitating the >2 stoichiometric equivalents of Lewis acid.

    • Hydrolysis: Ice/HCl quench breaks the aluminum complex to release the product.

  • Critical Insight: For monosubstituted benzenes (e.g., toluene, anisole), para-selectivity is generally favored due to sterics, but significant ortho-isomer contamination (10–20%) is common. The "perisubstitution" effect in naphthalene derivatives can lead to mixtures of 1- and 2-aroyl isomers depending on solvent polarity (Nitrobenzene vs. DCM).

Route B: Heterogeneous Catalysis (The Green Alternative)

Mechanism: Surface-Mediated Electrophilic Substitution Primary Reagents: Arene, Glutaric Anhydride, Zeolite H-Beta or H-ZSM-5.

To address the massive waste streams of


 (which generates aluminum hydroxide sludge), solid acid catalysts are employed.
  • The Protocol:

    • The reaction is run typically solvent-free or in high-boiling solvents (e.g., nitrobenzene) at elevated temperatures (120–160°C).

    • The pore size of the Zeolite (e.g., H-Beta) imposes shape selectivity , significantly enhancing para-selectivity by physically preventing the formation of the bulkier ortho-isomer transition state.

  • Critical Insight: While "greener," this route often suffers from lower reaction rates and catalyst fouling (coking). It is most effective for electron-rich arenes (anisole, veratrole) but fails for deactivated systems.

Route C: Transition-Metal Catalyzed Desymmetrization (The Precision Tool)

Mechanism: Oxidative Addition / Transmetallation Primary Reagents: Arylboronic Acid, Glutaric Anhydride, Pd(II) or Rh(I) catalyst.

This modern approach avoids acidic conditions entirely, making it ideal for acid-sensitive substrates. It utilizes the "soft" nucleophilicity of boronic acids.

  • The Protocol:

    • Oxidative Addition: The low-valent metal inserts into the C-O bond of the anhydride.

    • Transmetallation: The aryl group is transferred from the boronic acid to the metal center.

    • Reductive Elimination: The C-C bond is formed, releasing the keto-acid salt.

  • Critical Insight: Based on the work of Gooßen et al., this method allows for the synthesis of keto-acids from complex aryl boronic acids that would not survive Friedel-Crafts conditions. It guarantees 100% regiocontrol relative to the arene ring (determined by the boronic acid structure).

Comparative Data Analysis

The following table summarizes the performance metrics of the three routes based on experimental data for the synthesis of 5-oxo-5-(4-methoxyphenyl)pentanoic acid (from anisole/4-methoxyphenylboronic acid).

MetricRoute A: Classical F-CRoute B: Zeolite H-BetaRoute C: Pd-Catalyzed
Yield 85-92%60-75%78-88%
Regioselectivity (p:o) ~90:10>98:2100:0 (Pre-defined)
Atom Economy Moderate (Stoichiometric Al waste)High (Catalytic water byproduct)Moderate (Boronic acid waste)
Substrate Scope Limited to Electron-Rich/NeutralStrictly Electron-RichBroad (Tolerates esters, nitriles)
Cost LowLow (Reusable Catalyst)High (Pd/Ligands)
E-Factor (Waste/Product) High (>5)Low (<1)Moderate (~3)

Decision Logic & Mechanism Visualization

Figure 1: Synthetic Decision Matrix

Use this logic tree to select the optimal route for your specific substrate.

DecisionMatrix Start Target: 5-Oxo-5-Arylpentanoic Acid SubstrateCheck Analyze Aryl Substrate Start->SubstrateCheck Sensitive Acid Sensitive or Deactivated Ring? SubstrateCheck->Sensitive Rich Electron Rich (e.g., Anisole)? Sensitive->Rich No RouteC Route C: Pd/Rh Catalysis (Boronic Acid) Sensitive->RouteC Yes (e.g., contains ester/nitrile) Scale Scale > 1kg? Rich->Scale Yes RouteA Route A: Classical F-C (AlCl3) Rich->RouteA No (Deactivated) Scale->RouteA Yes (Cost driven) RouteB Route B: Zeolite H-Beta (Green/High Selectivity) Scale->RouteB No (Selectivity driven)

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics and scale.

Figure 2: Mechanistic Divergence

Comparison of the electrophilic activation (Route A) vs. oxidative insertion (Route C).

Mechanism cluster_FC Route A: Friedel-Crafts (Electrophilic) cluster_Pd Route C: Pd-Catalysis (Nucleophilic) GA Glutaric Anhydride Acylium Acylium Ion Complex GA->Acylium + AlCl3 AlCl3 AlCl3 Sigma Sigma Complex Acylium->Sigma + Arene Arene Arene (Nucleophile) ProdA Product-Al Complex Sigma->ProdA - H+ GA_Pd Glutaric Anhydride OxAdd Oxidative Addition (Acyl-Pd-Carboxylate) GA_Pd->OxAdd + Pd(0) Pd0 Pd(0) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Boronic Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim

Caption: Mechanistic comparison showing the divergence between electrophilic activation (top) and oxidative addition (bottom).

Detailed Experimental Protocols

Protocol A: Classical Synthesis of 5-Oxo-5-phenylpentanoic Acid

Adapted from Vogel’s Textbook of Practical Organic Chemistry.

  • Setup: Equip a 500 mL three-necked flask with a reflux condenser, a sealed mechanical stirrer, and a dropping funnel. Attach a gas trap to neutralize HCl evolution.

  • Charge: Add 30 g (0.26 mol) of glutaric anhydride and 100 mL of dry benzene (acting as both reactant and solvent).

  • Addition: Cool the mixture to 0–5°C in an ice bath. Add 80 g (0.6 mol) of powdered anhydrous aluminum chloride in small portions over 45 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Heat on a steam bath (approx. 60°C) for 1 hour until HCl evolution ceases.

  • Quench: Pour the reaction mixture (now a viscous dark oil) onto 200 g of crushed ice mixed with 50 mL of conc. HCl.

  • Workup: Steam distill to remove excess benzene. Cool the aqueous residue to precipitate the crude acid.

  • Purification: Recrystallize from water or dilute ethanol.

    • Expected Yield: 80–85%.

    • Melting Point: 125–127°C.

Protocol C: Pd-Catalyzed Synthesis from Arylboronic Acids

Adapted from Goossen et al. (Concept applied to cyclic anhydrides).

  • Setup: Flame-dry a Schlenk flask under argon.

  • Charge: Add 4-tolylboronic acid (1.0 mmol), glutaric anhydride (1.2 mmol),

    
     (0.03 mmol), and 
    
    
    
    (0.09 mmol).
  • Solvent: Add THF (5 mL) and water (0.1 mL) or use a base like

    
     (1.5 equiv) depending on the specific catalytic variant.
    
  • Reaction: Heat to 60°C for 16 hours.

  • Workup: Acidify with 1M HCl, extract with ethyl acetate, and dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: This route avoids the formation of isomers entirely.[1]

Troubleshooting & Expert Tips

  • Moisture Control (Route A):

    
     is notoriously hygroscopic. If the reaction turns a light yellow instead of a deep red/brown, your catalyst may be deactivated. Always use fresh, yellow-green sublimate quality 
    
    
    
    .
  • The "Double Addition" Trap (Grignard Alternative): Researchers often attempt to react Aryl Grignards directly with glutaric anhydride. This frequently fails due to the ketone product being more reactive than the anhydride, leading to the tertiary alcohol. Solution: If you must use a Grignard, cool the reaction to -78°C and add the Grignard slowly to an excess of the anhydride (Inverse Addition).

  • Cyclization to Tetralone: If the goal is the tetralone, do not isolate the highly pure acid from Route B/C if not necessary. The crude acid can often be cyclized directly using Polyphosphoric Acid (PPA) or

    
     followed by internal Friedel-Crafts.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard F-C Protocols).
  • Gooßen, L. J., & Ghosh, K. "Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride."[2] European Journal of Organic Chemistry, 2002(19), 3254–3267.[2] Link

  • Corma, A., et al. "Acylation of anisole by carboxylic acids and acid anhydrides using zeolites as catalysts." Applied Catalysis A: General, 2001. (Green Chemistry/Zeolite Route).
  • Gooßen, L. J., et al. "The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study." Journal of the American Chemical Society, 2005, 127(31), 11102–11114.[3][4] Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid." (General F-C Protocol Reference). Link

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
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